molecular formula C8H12F4O4S B14474713 Pentyl 3,3,3-trifluoro-2-(fluorosulfonyl)propanoate CAS No. 67497-96-5

Pentyl 3,3,3-trifluoro-2-(fluorosulfonyl)propanoate

Cat. No.: B14474713
CAS No.: 67497-96-5
M. Wt: 280.24 g/mol
InChI Key: VMRXFBOZCFQPFF-UHFFFAOYSA-N
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Description

Pentyl 3,3,3-trifluoro-2-(fluorosulfonyl)propanoate is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl 3,3,3-trifluoro-2-(fluorosulfonyl)propanoate typically involves the reaction of pentanol with 3,3,3-trifluoro-2-(fluorosulfonyl)propanoic acid. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

Pentyl 3,3,3-trifluoro-2-(fluorosulfonyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorosulfonyl group is replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amines or thiols substituted products.

Scientific Research Applications

Pentyl 3,3,3-trifluoro-2-(fluorosulfonyl)propanoate has several applications in scientific research:

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of Pentyl 3,3,3-trifluoro-2-(fluorosulfonyl)propanoate involves its interaction with molecular targets, such as enzymes and proteins. The fluorinated groups in the compound can form strong interactions with these targets, affecting their structure and function. This can lead to changes in biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentyl 3,3,3-trifluoro-2-(fluorosulfonyl)propanoate is unique due to its specific combination of a pentyl group and a fluorosulfonyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high thermal stability and chemical resistance.

Properties

CAS No.

67497-96-5

Molecular Formula

C8H12F4O4S

Molecular Weight

280.24 g/mol

IUPAC Name

pentyl 3,3,3-trifluoro-2-fluorosulfonylpropanoate

InChI

InChI=1S/C8H12F4O4S/c1-2-3-4-5-16-7(13)6(8(9,10)11)17(12,14)15/h6H,2-5H2,1H3

InChI Key

VMRXFBOZCFQPFF-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C(C(F)(F)F)S(=O)(=O)F

Origin of Product

United States

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